molecular formula C15H10ClFO4 B6408614 6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261914-56-0

6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408614
CAS RN: 1261914-56-0
M. Wt: 308.69 g/mol
InChI Key: SAOMWSPNIQWVFU-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, also known as 6-chloro-2-FMCB, is a unique chemical compound that is used in various scientific and industrial applications. It is a white crystalline solid and has a molecular formula of C12H8ClFO4. This compound has been studied and used in synthesis, scientific research, and lab experiments.

Scientific Research Applications

6-Chloro-2-FMCB has a wide range of scientific research applications. It is used in the synthesis of new compounds, such as 5-chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, which is used in the synthesis of new pharmaceuticals. It is also used in the synthesis of other compounds, such as 4-chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid and 3-chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, which are used in the synthesis of new pesticides. 6-Chloro-2-FMCB is also used in the synthesis of new dyes, pigments, and other compounds used in the manufacture of plastics.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%MCB is not well understood. However, it is known that it can interact with other molecules in the body and affect their activity. For example, it can interact with certain enzymes, such as cytochrome P450, and inhibit their activity. It can also interact with other molecules, such as receptors, and alter their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%MCB are not well understood. However, it is known that it can affect the activity of certain enzymes and receptors in the body. It can also affect the activity of other molecules, such as hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%MCB in lab experiments include its low cost, its availability, and its stability. It is also relatively easy to synthesize and can be used in a variety of synthetic reactions. The main limitation of 6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%MCB is that its mechanism of action is not well understood. This makes it difficult to predict its effects on different molecules in the body.

Future Directions

For 6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%MCB include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in various scientific and industrial processes. Additionally, researchers should investigate the potential of using 6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%MCB as a drug candidate for various diseases. Finally, researchers should explore the potential of using 6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%MCB in the synthesis of new compounds and materials.

Synthesis Methods

The synthesis of 6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%MCB can be achieved through a two-step method. First, a reaction between 4-methoxycarbonylphenyl chloroformate and 6-chlorobenzoic acid is carried out in the presence of anhydrous potassium carbonate. This reaction yields 6-chloro-4-methoxycarbonylphenyl benzoic acid. The second step involves the reaction of 6-chloro-4-methoxycarbonylphenyl benzoic acid with 3-fluorobenzoyl chloride in the presence of anhydrous potassium carbonate. This reaction yields 6-chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid.

properties

IUPAC Name

2-chloro-6-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)10-6-5-8(7-12(10)17)9-3-2-4-11(16)13(9)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOMWSPNIQWVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691509
Record name 3-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS RN

1261914-56-0
Record name 3-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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